4-(Benzyloxy)-5-methoxy-2-nitrobenzonitrile
Description
4-(Benzyloxy)-5-methoxy-2-nitrobenzonitrile is a substituted benzonitrile derivative featuring a benzyloxy group at position 4, a methoxy group at position 5, and a nitro group at position 2 on the aromatic ring. Its molecular formula is C₁₆H₁₃N₂O₄, with a molecular weight of 297.29 g/mol. The compound is primarily utilized in pharmaceutical and materials science research, serving as a precursor for synthesizing bioactive molecules or functional materials due to its electron-withdrawing nitro and nitrile groups, which enhance reactivity in substitution or coupling reactions .
Synthetic routes typically involve multi-step protocols starting from dihydroxybenzaldehyde derivatives. For instance, benzyloxy groups are introduced via nucleophilic substitution using benzyl bromide under basic conditions, followed by nitration and cyanation steps . Purification often employs silica gel chromatography, with yields varying based on reaction optimization .
Properties
IUPAC Name |
5-methoxy-2-nitro-4-phenylmethoxybenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4/c1-20-14-7-12(9-16)13(17(18)19)8-15(14)21-10-11-5-3-2-4-6-11/h2-8H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHPJHVXZWXYWJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C#N)[N+](=O)[O-])OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-5-methoxy-2-nitrobenzonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The nitration of a suitable benzonitrile derivative to introduce the nitro group.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions: 4-(Benzyloxy)-5-methoxy-2-nitrobenzonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst.
Reduction: The benzyloxy group can be cleaved under reductive conditions to yield the corresponding phenol.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed:
Amino derivative: Formed by the reduction of the nitro group.
Phenol derivative: Formed by the cleavage of the benzyloxy group.
Substituted derivatives: Formed by nucleophilic substitution of the methoxy group.
Scientific Research Applications
4-(Benzyloxy)-5-methoxy-2-nitrobenzonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-5-methoxy-2-nitrobenzonitrile involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzyloxy and methoxy groups may also contribute to the compound’s overall reactivity and binding affinity to target molecules. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Functional Group Impact: The nitro group in this compound increases electrophilicity compared to the amino group in 2-Amino-5-(benzyloxy)-4-methoxybenzonitrile, making the former more reactive in aromatic substitution reactions . Replacing the nitrile with a carboxylic acid (as in 4-Benzyloxy-5-methoxy-2-nitrobenzoic acid) alters solubility; the acid form is more polar and suitable for coordination chemistry .
Chloropropoxy substituents (e.g., 5-(3-Chloropropoxy)-4-methoxy-2-nitrobenzonitrile) provide sites for nucleophilic displacement, useful in alkylation reactions .
Synthetic Utility: The target compound’s benzyloxy group can be selectively deprotected under hydrogenolysis, enabling modular synthesis of hydroxylated intermediates . In contrast, the morpholinyl and chloroalkoxy analogs require specialized reagents (e.g., morpholine or chloropropanol) for substituent installation .
Biological Activity
4-(Benzyloxy)-5-methoxy-2-nitrobenzonitrile, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound's structure is characterized by a benzyloxy group, a methoxy group, and a nitro group attached to a benzonitrile backbone. This unique arrangement contributes to its biological activity.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, similar to other benzonitrile derivatives.
- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, potentially protecting cells from oxidative stress.
- Neuroprotective Effects : Its structural analogs have shown promise in neuroprotection, particularly in models of neurodegenerative diseases.
Antimicrobial Activity
Research indicates that this compound displays antimicrobial properties. Studies have reported varying degrees of efficacy against bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Pseudomonas aeruginosa | 10 | 128 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 8.5 | Induction of apoptosis |
| MCF-7 | 12.3 | Cell cycle arrest at G2/M phase |
| A549 | 9.7 | Inhibition of proliferation |
Study on Neuroprotective Effects
A study investigated the neuroprotective effects of the compound using a Parkinson's disease model. The findings revealed that treatment with this compound significantly reduced neuroinflammation and oxidative stress markers.
- Treatment Group : Showed a reduction in lipid peroxidation levels by approximately 45%.
- Control Group : Exhibited elevated levels of oxidative stress markers.
Study on Enzyme Inhibition
Another study focused on the inhibition of monoamine oxidase (MAO), which is relevant in treating neurodegenerative disorders. The compound demonstrated competitive inhibition with an IC50 value comparable to established MAO inhibitors.
| Compound | IC50 (µM) |
|---|---|
| This compound | 0.085 |
| Rasagiline | 0.095 |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-(Benzyloxy)-5-methoxy-2-nitrobenzonitrile, and how do reaction conditions influence nitro group introduction?
- Methodology : The synthesis typically involves nitration of a precursor such as 4-(benzyloxy)-5-methoxybenzonitrile. Nitration agents like nitric acid in sulfuric acid or acetyl nitrate can be used. The electron-donating methoxy and benzyloxy groups direct nitration to the ortho/para positions. For example, nitration at position 2 (relative to the nitrile group) is favored due to steric and electronic effects .
- Key Considerations : Monitor reaction temperature (0–5°C for controlled nitration) and use TLC/HPLC to track intermediates. Purification via silica gel chromatography (ethyl acetate/hexane gradients) is recommended .
Q. How can researchers optimize purification of this compound using chromatographic techniques?
- Methodology : Due to moderate solubility in chloroform and DMSO (as seen in structurally similar nitriles ), use flash chromatography with a hexane:ethyl acetate (3:1 to 1:1) gradient. For polar impurities, prep-HPLC with a C18 column and acetonitrile/water mobile phase (0.1% formic acid) improves resolution .
- Validation : Confirm purity via NMR (absence of proton signals >8.5 ppm for nitro groups) and HPLC (>95% peak area) .
Q. What spectroscopic techniques are critical for structural confirmation, and what key features should be analyzed?
- Methodology :
- 1H/13C NMR : The nitrile carbon appears at ~115 ppm (13C). Aromatic protons adjacent to the nitro group show deshielding (~8.3–8.5 ppm) .
- IR Spectroscopy : Confirm nitrile (C≡N stretch ~2230 cm⁻¹) and nitro (asymmetric stretch ~1520 cm⁻¹) groups .
- Mass Spectrometry : ESI-MS in positive mode should show [M+H]+ at m/z 297.1 (C15H12N2O4) .
Advanced Research Questions
Q. How do the benzyloxy and methoxy substituents influence regioselectivity in electrophilic substitution reactions?
- Mechanistic Insight : The methoxy group (strong para-directing) and benzyloxy group (ortho/para-directing) create competing electronic effects. Nitration at position 2 (ortho to nitrile) is favored due to steric hindrance from the bulky benzyloxy group at position 4 . Computational DFT studies can model charge distribution to predict reactivity .
- Experimental Validation : Compare synthetic yields using meta-directing vs. para-directing nitration agents. For example, acetyl nitrate may favor para-nitration in competing scenarios .
Q. What strategies resolve contradictions in reported synthetic yields for this compound?
- Root Causes : Discrepancies arise from competing side reactions (e.g., over-nitration) or purification losses. Evidence from benzisoxazole syntheses shows that yields drop if intermediates are not stabilized at low temperatures .
- Mitigation :
- Use protecting groups (e.g., acetyl for hydroxy intermediates) to minimize side reactions .
- Optimize stoichiometry (e.g., 1.2 equiv. HNO3) and additive (e.g., NaNO2 catalysis) .
Q. How can computational chemistry predict the compound’s stability under varying pH and temperature conditions?
- Methodology :
- Molecular Dynamics (MD) Simulations : Model hydrolysis of the nitrile group in aqueous buffers. The nitro group’s electron-withdrawing effect increases nitrile reactivity at pH >10 .
- DFT Calculations : Evaluate bond dissociation energies (BDEs) for the benzyloxy group to predict thermal stability. High BDE (>90 kcal/mol) suggests resilience below 150°C .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
